molecular formula C9H7ClN2O2S B1378211 2-Amino-4-chlorobenzothiazole-7-carboxylic acid methyl ester CAS No. 1260381-62-1

2-Amino-4-chlorobenzothiazole-7-carboxylic acid methyl ester

Cat. No. B1378211
M. Wt: 242.68 g/mol
InChI Key: NEEZRUOQFQXCQB-UHFFFAOYSA-N
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Description

“2-Amino-4-chlorobenzothiazole-7-carboxylic acid methyl ester” is a derivative of 2-Amino-4-chlorobenzothiazole . The parent compound, 2-Amino-4-chlorobenzothiazole, is a benzothiazole derivative that shows in vivo antiviral effects against various influenza A2 strains .


Chemical Reactions Analysis

2-Amino-4-chlorobenzothiazole, the parent compound, undergoes a condensation reaction with 4-acetamidobenzaldehyde to form a tridentate Schiff base . It can also neutralize acids to form salts plus water, which are exothermic reactions .


Physical And Chemical Properties Analysis

The parent compound, 2-Amino-4-chlorobenzothiazole, is a white to light beige or greyish crystalline powder . It has a melting point of 203-205 °C (lit.) .

Safety And Hazards

2-Amino-4-chlorobenzothiazole, the parent compound, is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It targets the respiratory system. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

The 2-aminothiazole scaffold, which includes 2-Amino-4-chlorobenzothiazole, is significant in drug development due to its promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . Therefore, it’s expected that more research will be conducted to explore the potential applications of “2-Amino-4-chlorobenzothiazole-7-carboxylic acid methyl ester” and its derivatives in the future.

properties

IUPAC Name

methyl 2-amino-4-chloro-1,3-benzothiazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-14-8(13)4-2-3-5(10)6-7(4)15-9(11)12-6/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEZRUOQFQXCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)Cl)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901175174
Record name 7-Benzothiazolecarboxylic acid, 2-amino-4-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chlorobenzothiazole-7-carboxylic acid methyl ester

CAS RN

1260381-62-1
Record name 7-Benzothiazolecarboxylic acid, 2-amino-4-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260381-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzothiazolecarboxylic acid, 2-amino-4-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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